1-Bromo-2-methyl-3-propoxypropane
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Overview
Description
1-Bromo-2-methyl-3-propoxypropane is an organic compound with the molecular formula C7H15BrO. It is a brominated alkane, characterized by the presence of a bromine atom attached to a propane backbone, which also includes a methyl group and a propoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-3-propoxypropane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-propoxypropane with bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective bromination of the desired carbon atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyl-3-propoxypropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium hydroxide (KOH) in ethanol, heated under reflux.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 2-methyl-3-propoxypropanol.
Elimination: 2-methyl-3-propoxypropene.
Oxidation: 2-methyl-3-propoxypropanone.
Scientific Research Applications
1-Bromo-2-methyl-3-propoxypropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-3-propoxypropane in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
1-Bromo-2-methyl-3-propoxypropane can be compared with other brominated alkanes, such as:
1-Bromo-2-methylpropane: Similar in structure but lacks the propoxy group, making it less versatile in certain reactions.
1-Bromo-3-methylbutane: Contains an additional carbon atom, leading to different reactivity and applications.
2-Bromo-2-methylpropane: The bromine atom is attached to a tertiary carbon, resulting in different chemical behavior, particularly in substitution and elimination reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it valuable for specialized applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C7H15BrO |
---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
1-bromo-2-methyl-3-propoxypropane |
InChI |
InChI=1S/C7H15BrO/c1-3-4-9-6-7(2)5-8/h7H,3-6H2,1-2H3 |
InChI Key |
MXVRQLPVEPQHMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(C)CBr |
Origin of Product |
United States |
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